3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene
Description
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene (CAS: 1881332-68-8) is a halogenated aromatic compound with the molecular formula C₁₄H₁₁BrF₂O. Its structure features a benzene ring substituted with bromine (position 1), two fluorine atoms (positions 2 and 4), a methyl group (position 5), and a benzyloxy group (position 3). This compound is typically supplied at 95% purity and serves as a versatile intermediate in pharmaceutical synthesis and materials science due to its reactive bromine and electron-withdrawing fluorine substituents, which enhance its utility in cross-coupling reactions and functionalization .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-methyl-3-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c1-9-7-11(15)13(17)14(12(9)16)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVTUWSFVIRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the bromination of a difluoromethylbenzene derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to control the reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as Suzuki–Miyaura coupling can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromo and difluoro enhances its electrophilic character, making it susceptible to nucleophilic attack. The benzyloxy group can participate in resonance stabilization, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzene Derivatives
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogous derivatives:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Substituents (Positions) | Purity | Key Applications/Reactivity |
|---|---|---|---|---|---|---|
| 3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene | C₁₄H₁₁BrF₂O | 1881332-68-8 | 333.14 | 1-Br, 2-F, 4-F, 3-OBz, 5-CH₃ | 95% | Suzuki coupling, drug intermediates |
| 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene | C₁₄H₁₂Br₂O | 84379-34-0 | 372.05 | 1-Br, 3-Br, 2-OBz, 5-CH₃ | 95+% | Electrophilic substitution reactions |
| 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene | C₁₆H₁₈BrO₃ | 2570190-44-0 | 355.21 | 1-OBz, 3-Br, 5-(CH(OCH₃)₂) | 98% | Protecting group strategies |
| 1-(Benzyloxy)-4-bromobenzene | C₁₃H₁₁BrO | 53087-13-1 | 263.13 | 1-OBz, 4-Br | N/A | Ligand synthesis, polymer chemistry |
Key Observations:
Substituent Diversity: The target compound uniquely combines bromine, fluorine, and methyl groups, enabling both steric and electronic modulation.
Reactivity : Fluorine’s electron-withdrawing nature in the target compound activates the benzene ring for electrophilic attacks at meta/para positions, whereas dibromo derivatives favor ortho/para substitution due to bromine’s directive effects.
Steric Effects : The dimethoxymethyl group in 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene introduces steric bulk, reducing reactivity in crowded reactions compared to the more accessible methyl group in the target compound .
Research Findings and Functional Insights
- Synthetic Utility : The bromine in this compound facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while fluorine atoms enhance stability against metabolic degradation in drug candidates .
- Thermodynamic Stability : Computational studies (e.g., DFT) on similar benzyloxy-substituted compounds, such as 3BPA (3-(benzyloxy)pyridin-2-amine), reveal that electron-withdrawing groups like fluorine improve thermal stability at elevated temperatures (e.g., 600–1200 K) .
- Comparative Solubility : Fluorine’s hydrophobicity reduces aqueous solubility compared to methoxy-containing analogs (e.g., 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene), which exhibit higher polarity .
Biological Activity
3-(Benzyloxy)-1-bromo-2,4-difluoro-5-methylbenzene, also known as 1-bromo-2,4-difluoro-5-methyl-3-phenylmethoxybenzene, is an organic compound with the molecular formula C14H11BrF2O and a molecular weight of 313.14 g/mol. This compound is notable for its unique structural features, which include a bromine atom, difluoromethyl groups, and a benzyloxy functional group. These characteristics suggest potential biological activities that merit investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H11BrF2O
- Molecular Weight : 313.14 g/mol
- IUPAC Name : 1-bromo-2,4-difluoro-5-methyl-3-phenylmethoxybenzene
- SMILES Notation : CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)Br
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the bromine and difluoromethyl groups significantly influences its reactivity and interaction with biological systems. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of bromo and difluoromethyl-substituted benzene compounds have shown effectiveness against various bacterial strains by inhibiting essential bacterial enzymes or disrupting cellular processes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| FZ100 | MRSA | 0.25 µg/mL |
| FZ116 | Bacillus subtilis | 0.3 µg/mL |
These findings suggest that the structural features of this compound may also confer similar antimicrobial properties.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or other critical pathways. For example, studies on related compounds have demonstrated their ability to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial growth and division.
Case Studies
- Antibacterial Efficacy : A study published in MDPI explored the antibacterial effects of various substituted benzene derivatives against resistant strains like MRSA and E. coli. Compounds with similar substitutions showed significant inhibition at low concentrations, indicating potential for further development into therapeutic agents .
- Mechanistic Insights : Research has indicated that compounds with similar structural motifs disrupt essential cellular functions in bacteria by targeting their metabolic pathways. This disruption can lead to cell death or stasis in susceptible strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
